2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-[(5-BENZYL-4-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the triazole and pyrazole rings. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones . The final compound is obtained by linking these rings through a thioether bond, typically using alkylation reactions under basic conditions .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: It can be used as a probe to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring and methoxyphenyl group but lacks the pyrazole ring and other functional groups.
1-(4-Methoxyphenyl)-2-propanone: This compound contains the methoxyphenyl group but has a simpler structure without the triazole and pyrazole rings.
Uniqueness
The uniqueness of 2-[(5-BENZYL-4-{[(4-METHOXYPHENYL)METHYLENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE lies in its combination of multiple functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H29N7O3S |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
2-[[5-benzyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C30H29N7O3S/c1-21-28(29(39)37(35(21)2)24-12-8-5-9-13-24)32-27(38)20-41-30-34-33-26(18-22-10-6-4-7-11-22)36(30)31-19-23-14-16-25(40-3)17-15-23/h4-17,19H,18,20H2,1-3H3,(H,32,38)/b31-19+ |
InChI Key |
YYRMDNKPVCZFHW-ZCTHSVRISA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3/N=C/C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3N=CC4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
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